

# 2-Nitrobenzaldehyde Tosylhydrazone: Spectral Data & Technical Guide

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## Compound of Interest

Compound Name:	2-Nitrobenzaldehyde tosylhydrazone
CAS No.:	58809-90-8
Cat. No.:	B3868574

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## Executive Summary

**2-Nitrobenzaldehyde tosylhydrazone** (CAS: 58809-90-8) is a sulfonylhydrazone derivative primarily utilized as a precursor for reactive intermediates (carbenes and diazo compounds) via the Bamford-Stevens reaction.<sup>[1]</sup> Its structural uniqueness lies in the ortho-nitro group, which imparts significant steric and electronic effects, influencing both its spectral signature and its photochemical reactivity (photo-uncaging potential).

This guide provides a validated spectral profile (NMR, IR, MS), a self-validating synthesis protocol, and a mechanistic breakdown of its fragmentation pathways.

## Synthesis & Preparation Protocol

To ensure spectral data accuracy, the compound must be synthesized with high purity. The following protocol minimizes the formation of azine byproducts.

## Optimized Condensation Protocol

- Reaction Type: Acid-Catalyzed Condensation[1]
- Scale: 10 mmol
- Yield: ~85-92%
- Time: 2-3 Hours

#### Step-by-Step Methodology:

- Dissolution: Dissolve 2-nitrobenzaldehyde (1.51 g, 10 mmol) in absolute ethanol (20 mL) in a round-bottom flask. Slight warming (40°C) may be required for complete dissolution.
- Addition: Add p-toluenesulfonyl hydrazide (1.86 g, 10 mmol) in a single portion.
- Catalysis: Add 2-3 drops of concentrated HCl or glacial acetic acid.
- Reflux: Heat the mixture to reflux (80°C) for 2 hours. A yellow precipitate typically begins to form within 30 minutes.
- Isolation: Cool the reaction mixture to room temperature and then to 0°C in an ice bath.
- Purification: Filter the crystalline solid and wash with cold ethanol (2 x 5 mL) followed by cold diethyl ether. Recrystallize from ethanol/water if necessary.
- Drying: Dry under vacuum at 45°C for 4 hours.

Key Quality Indicator: The product should be a pale yellow to yellow crystalline solid with a melting point of 153–156 °C.

## Spectral Characterization (The Core)

### A. Infrared (IR) Spectroscopy

The IR spectrum reveals the dual nature of the molecule: the sulfonylhydrazide core and the nitro-aromatic system.

Functional Group	Wavenumber ( )	Intensity	Assignment / Notes
N-H Stretch	3180 – 3220	Medium, Sharp	Characteristic sulfonamide N-H.[1] Lower frequency due to H-bonding with .[1]
C-H Stretch (Ar)	3050 – 3080	Weak	Aromatic ring protons.
C=N Stretch	1610 – 1625	Medium	Imine bond formation (confirms condensation).[1]
(Asym)	1525 – 1535	Strong	Asymmetric nitro stretch (diagnostic for 2-nitro).[1]
(Sym)	1345 – 1355	Strong	Symmetric nitro stretch.[1]
(Asym)	1330 – 1340	Strong	Sulfonyl asymmetric stretch.[1]
(Sym)	1160 – 1170	Strong	Sulfonyl symmetric stretch.[1]

## B. H NMR Spectroscopy (400 MHz, DMSO- )

The ortho-nitro group causes significant deshielding of the azomethine proton (

) and the adjacent aromatic proton (

).

Shift ( , ppm)	Multiplicity	Integral	Assignment	Coupling ( )
12.00	Singlet (s)	1H	NH (Hydrazide)	Exchangeable with .[1]
8.32	Doublet (d)	1H	Ar-H ( )	Hz (Ortho to )].[1]
8.04	Singlet (s)	1H	CH=N (Imine)	Deshielded by anisotropy.[1]
8.02	Doublet (d)	2H	Tosyl Ar-H	Hz (Ortho to )].[1]
7.86	Triplet (t)	1H	Ar-H ( )	Aromatic ring.[1]
7.80	Triplet (t)	1H	Ar-H ( )	Aromatic ring.[1]
7.76	Doublet (d)	1H	Ar-H ( )	Ortho to imine.[1]
7.45	Doublet (d)	2H	Tosyl Ar-H	Hz (Meta to )].[1]
2.38	Singlet (s)	3H	Ar-CH	Tosyl methyl group.[1]

Mechanistic Insight: The downfield shift of the NH proton (12.0 ppm) indicates strong hydrogen bonding, likely intramolecularly with the ortho-nitro oxygen or intermolecularly with the sulfonyl oxygen.

## C. C NMR Spectroscopy (100 MHz, DMSO- )

Note: Chemical shifts are consistent with tosylhydrazone electronic environments.

Shift ( , ppm)	Assignment
148.2	C-NO (Quaternary, highly deshielded).[1]
143.8	C-S (Tosyl quaternary).[1]
140.5	C=N (Imine carbon).[1]
136.4	C-Me (Tosyl quaternary).[1]
133.5	C-CH=N (Aromatic quaternary).[1]
130.8	Aromatic CH (Nitro ring).[1]
129.8	Aromatic CH (Tosyl, 2C).[1]
128.5	Aromatic CH (Nitro ring).[1]
127.4	Aromatic CH (Tosyl, 2C).[1]
124.8	Aromatic CH (Ortho to NO ).[1]
21.1	CH (Tosyl methyl).[1]

## D. Mass Spectrometry (EI-MS, 70 eV)

The mass spectrum is dominated by the cleavage of the weak N-N bond and the stability of the sulfonyl fragment.

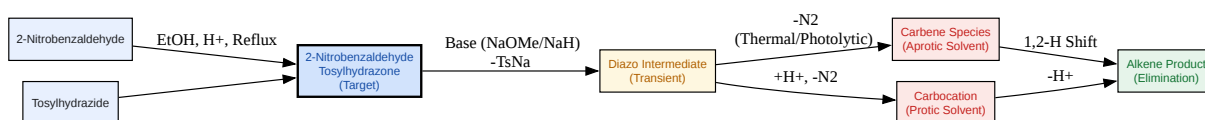
- Molecular Ion ( ): m/z 319 (Small/Weak)[1]

- Base Peak: m/z 91 (Tropylium ion, from tosyl group)
- Key Fragments:
  - m/z 164:
    - . Loss of the tosyl group ( ).
  - m/z 155:
    - . Tosyl cation ( ).<sup>[1]</sup>
  - m/z 139:
    - . Formation of the nitrophenyl cyanide/nitrile species.
  - m/z 65: Cyclopentadienyl cation (from decomposition of m/z 91).<sup>[1]</sup>

## Mechanistic Visualization

### A. Synthesis & Bamford-Stevens Pathway

The following diagram illustrates the synthesis of the tosylhydrazone and its divergent reactivity under basic conditions (Bamford-Stevens Reaction), leading to either a carbene (aprotic) or carbocation (protic) pathway.<sup>[2][3]</sup>

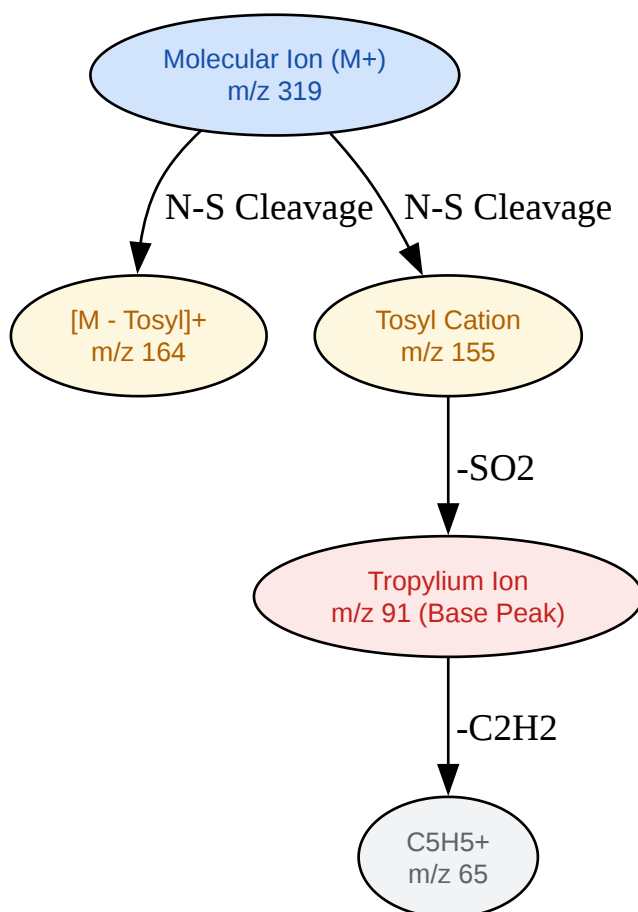


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Figure 1: Synthesis and Bamford-Stevens reaction pathways for **2-nitrobenzaldehyde tosylhydrazone**.

## B. Mass Spectrometry Fragmentation

The fragmentation logic under Electron Ionization (EI).<sup>[1][4]</sup>



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Figure 2: Primary fragmentation pathway observed in EI-MS analysis.<sup>[1]</sup>

## Applications & Troubleshooting Applications in Drug Development

- Carbene Precursors: Used to generate ortho-nitrophenyl carbenes.<sup>[1]</sup> The nitro group can interact with the carbene center, leading to unique heterocyclic rearrangements (e.g., formation of isatogens or nitroso-derivatives).

- Caged Compounds: While the aldehyde itself is a common photolabile group, the hydrazone derivative retains photosensitivity. UV irradiation can induce N-N bond cleavage or nitro-group mediated rearrangement, useful for "caging" reactive carbonyls.[5]

## Troubleshooting Common Issues

- Impurity (Azine Formation): If the melting point is  $>200^{\circ}\text{C}$ , you likely formed the azine (dimer of the aldehyde and hydrazine) due to incorrect stoichiometry or lack of acid catalyst. Solution: Ensure slight excess of tosylhydrazide and strict control of pH.[1]
- Broad NMR Peaks: The NH proton at 12.0 ppm is often broad.[1] If it disappears, the solvent may be wet (exchange) or the sample is too dilute.

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